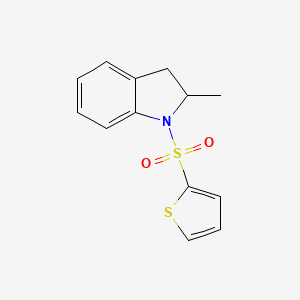
N~1~-(2,4-difluorophenyl)-N~2~-(mesitylsulfonyl)glycinamide
Overview
Description
Synthesis Analysis
The synthesis of N1-(2,4-difluorophenyl)-N2-(mesitylsulfonyl)glycinamide and related compounds involves several key steps, including the preparation of glycinamide derivatives and their reactions under specific conditions. Studies on similar compounds, such as those involving glycinamides and diphenyl imidazolin-4-one glycinamides, highlight the importance of structural variations and conditions in achieving desired outcomes (Kieć‐Kononowicz & Karolak‐Wojciechowska, 1998). Additionally, ethyl N-(diphenylmethylene)glycinate has been used as an anionic glycine equivalent in various syntheses, demonstrating the versatility of glycinamide-based compounds in organic chemistry (López et al., 1996).
Molecular Structure Analysis
The molecular structure of glycinamide derivatives, including N1-(2,4-difluorophenyl)-N2-(mesitylsulfonyl)glycinamide, plays a critical role in their chemical behavior and properties. Studies on the crystal structures and molecular conformations of similar compounds provide insights into the relationship between structure and function, as well as the potential for interactions with biological targets (Purandara, Foro, & Thimme Gowda, 2018).
Chemical Reactions and Properties
Glycinamide derivatives undergo various chemical reactions, influenced by their molecular structure. For instance, the synthesis and transformation of glycinamide hydrochloride into diverse compounds illustrate the reactivity of glycinamide-based structures (Wen & Li, 2020). Additionally, the use of glycinamide ribotide transformylase in biochemical pathways underscores the functional versatility of these compounds (Dev & Harvey, 1978).
Physical Properties Analysis
The physical properties of N1-(2,4-difluorophenyl)-N2-(mesitylsulfonyl)glycinamide and related compounds, such as solubility, melting point, and stability, are crucial for their application in scientific research. Studies on glycinamide and its precursors in the gas phase provide valuable data on their stability and structural characteristics, offering insights into their behavior under different conditions (Alonso et al., 2018).
Chemical Properties Analysis
The chemical properties of glycinamide derivatives, including reactivity, acid-base characteristics, and potential for forming bonds or interactions with other molecules, are fundamental to their scientific applications. The coordination properties of similar compounds with metals, as well as their reactions under specific conditions, highlight the chemical versatility and potential utility of glycinamide-based structures in various fields of chemistry and biochemistry (Corradi et al., 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S/c1-10-6-11(2)17(12(3)7-10)25(23,24)20-9-16(22)21-15-5-4-13(18)8-14(15)19/h4-8,20H,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLOTTQRBFGETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=C(C=C(C=C2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N,N-dicyclohexylacetamide](/img/structure/B4071898.png)
![4-chloro-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4071905.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4071912.png)
![4-Chloro-N-{2-[4-(3-chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenyl-benzenesulfonamide](/img/structure/B4071920.png)
![6-amino-4-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4071922.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4071936.png)
![N-{1-[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4071944.png)
![4-({[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4071953.png)

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide](/img/structure/B4071965.png)
![4-sec-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4071984.png)
![2-{[2-(benzylsulfinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B4071986.png)
![2-[(4-tert-butylphenyl)sulfonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4071994.png)
![N-(sec-butyl)-2-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4071999.png)